9-((3-ジメチルアミノプロピル)アミノ)アクリジン

説明

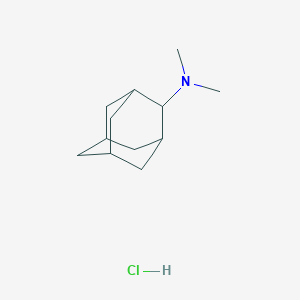

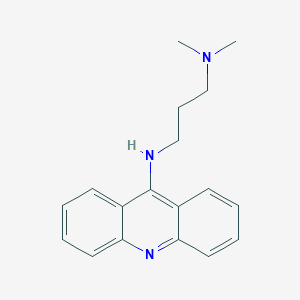

9-((3-Dimethylaminopropyl)amino)acridine, also known as 9-((3-Dimethylaminopropyl)amino)acridine, is a useful research compound. Its molecular formula is C18H21N3 and its molecular weight is 279.4 g/mol. The purity is usually 95%.

The exact mass of the compound 9-((3-Dimethylaminopropyl)amino)acridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-((3-Dimethylaminopropyl)amino)acridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((3-Dimethylaminopropyl)amino)acridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

様々な疾患に対する治療薬

アクリジン誘導体は、長年にわたって、癌、アルツハイマー病、細菌および原虫感染症を含む幅広い疾患に対する見込みのある治療薬として精力的に研究されてきました .

DNAインターカレーション

アクリジンの作用機序は、主にDNAインターカレーションと、それに続くDNAおよび関連酵素を含む生物学的プロセスへの影響が原因です . この特性により、アクリジン誘導体は癌治療に有用です。

抗菌剤

アクリフラビン、プロフラビン、およびそれらの類似体は、アクリジン-3,6-ジアミン構造成分を基本的な構造特徴として共有しています。 これらの薬剤は、強力な抗菌剤として最初に特定された薬剤の1つであり、現在でも効果的な消毒剤および抗菌剤として使用されています .

光触媒

アクリジン光触媒は、三成分直接脱カルボキシル化アミン構築を可能にするために使用されてきました . このプロセスは、幅広いアミンおよび非タンパク質性α-アミノ酸への合理的な移行を提供します .

抗腫瘍活性

アクリジンは、HCT-116(ヒト結腸癌細胞株)、K562(慢性骨髄性白血病細胞株)、HL-60(ヒト前骨髄球性白血病細胞株)、HeLa(ヒト子宮頸癌細胞株)、およびMCF-7(乳癌細胞株)を含むさまざまな細胞株に対して抗腫瘍活性を示しています .

6. アクリジンおよびその誘導体の合成過去30年間に発表された、アクリジンおよびその誘導体の合成、生物医学的応用、光増感剤および光レドックス触媒としての応用、およびオプトエレクトロニクスに関する研究論文の包括的なレビューが行われました .

将来の方向性

作用機序

Target of Action

The primary target of 9-((3-Dimethylaminopropyl)amino)acridine is DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in the storage and transmission of genetic information.

Mode of Action

9-((3-Dimethylaminopropyl)amino)acridine interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can cause DNA to unwind and elongate, disrupting the normal processes of replication and transcription.

Pharmacokinetics

Similar compounds have been shown to penetrate the blood-brain barrier, suggesting potential for central nervous system activity . The bioavailability of related compounds has been calculated to be around 83.8% , indicating good absorption and distribution throughout the body.

Result of Action

The interaction of 9-((3-Dimethylaminopropyl)amino)acridine with DNA and the subsequent disruption of normal cellular processes can lead to cell death . This makes it a potential candidate for use as an anticancer agent, particularly for cancers characterized by rapid cell division.

生化学分析

Biochemical Properties

Intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with its function .

Cellular Effects

The cellular effects of 9-((3-Dimethylaminopropyl)amino)acridine are largely due to its interaction with DNA. By intercalating into the DNA structure, it can disrupt the normal functioning of cells

Molecular Mechanism

The molecular mechanism of action of 9-((3-Dimethylaminopropyl)amino)acridine involves its interaction with DNA. It is known to intercalate into DNA, which can disrupt the DNA structure and interfere with its function . This can lead to a variety of downstream effects, including changes in gene expression and cellular function.

特性

IUPAC Name |

N-acridin-9-yl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGUBCUGFXDMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1092-03-1 (di-hydrochloride) | |

| Record name | C 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40158291 | |

| Record name | C 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13365-37-2 | |

| Record name | 9-(3′-Dimethylaminopropylamino)acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13365-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C 137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013365372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C 137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LK54B52H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)